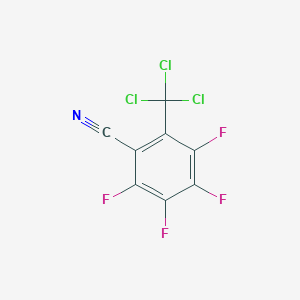
Chloromethyl trifluoromethyl sulfone, 96%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl trifluoromethyl sulfone, also known as CMTS, is an organosulfur compound that is widely used in scientific research. It is a colorless liquid with a low boiling point and a pungent odor, and is soluble in both water and organic solvents. CMTS has a variety of applications in both organic and inorganic chemistry, and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Applications De Recherche Scientifique
Chloromethyl trifluoromethyl sulfone, 96% has a variety of applications in scientific research. It is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. It is also used in the synthesis of various polymers, such as polyurethanes and polyamides. In addition, Chloromethyl trifluoromethyl sulfone, 96% is used in the synthesis of various organometallic compounds, such as organosilicon compounds, organoaluminum compounds, and organocopper compounds.
Mécanisme D'action
Chloromethyl trifluoromethyl sulfone, 96% acts as a catalyst in the formation of covalent bonds between molecules. This process is known as alkylation, and is used in the synthesis of various organic compounds. In the presence of Chloromethyl trifluoromethyl sulfone, 96%, the alkylating agent is activated, allowing it to react with the substrate. This results in the formation of a covalent bond between the two molecules.
Biochemical and Physiological Effects
Chloromethyl trifluoromethyl sulfone, 96% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. In addition, Chloromethyl trifluoromethyl sulfone, 96% has been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Chloromethyl trifluoromethyl sulfone, 96% has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable in both aqueous and organic solvents. In addition, it is relatively non-toxic and has a low boiling point. However, Chloromethyl trifluoromethyl sulfone, 96% is not suitable for use in reactions that involve highly reactive compounds, such as diazo compounds and peroxides.
Orientations Futures
There are a number of potential future directions for the use of Chloromethyl trifluoromethyl sulfone, 96%. For example, it could be used in the synthesis of metal-organic frameworks, which are materials with a wide variety of applications in materials science and nanotechnology. In addition, Chloromethyl trifluoromethyl sulfone, 96% could be used in the synthesis of novel pharmaceuticals and agrochemicals. Finally, Chloromethyl trifluoromethyl sulfone, 96% could be used in the synthesis of polymers with improved properties, such as increased thermal stability and improved mechanical properties.
Méthodes De Synthèse
Chloromethyl trifluoromethyl sulfone, 96% is primarily synthesized through a three-step process. In the first step, an organic halide is reacted with a tertiary amine to form a quaternary ammonium salt. In the second step, the quaternary ammonium salt is reacted with a thiol to form a sulfonium salt. Finally, the sulfonium salt is reacted with an alkylating agent to form Chloromethyl trifluoromethyl sulfone, 96%. This synthesis method is widely used in the pharmaceutical and agrochemical industries, and is relatively easy to carry out in the laboratory.
Propriétés
IUPAC Name |
chloromethylsulfonyl(trifluoro)methane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClF3O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJSXILJSQLGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)







![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)
